

Application Notes and Protocols for Cephapirin in Bovine Mastitis Experimental Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cephapirin
Cat. No.:	B13393267

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cephapirin, a first-generation cephalosporin antibiotic, in bovine mastitis experimental models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in the design and execution of research studies.

Introduction

Cephapirin is a bactericidal antibiotic that inhibits bacterial cell wall synthesis.^[1] It is effective against a range of Gram-positive and some Gram-negative bacteria, making it a valuable tool for treating bovine mastitis, a prevalent and costly disease in the dairy industry.^{[2][3]} In research settings, cephapirin is often used to evaluate the efficacy of new antimicrobial therapies and to study the pathophysiology of mastitis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on cephapirin in bovine mastitis models.

Table 1: Pharmacokinetics of Cephapirin in Lactating Dairy Cows

Parameter	Value	Conditions	Citation
Intramuscular (IM) Administration (10 mg/kg)			
Mean Peak Serum Concentration (1st injection)	13.3 µg/mL (at 10 minutes)	4 consecutive doses at 8-hour intervals	[4]
Mean Peak Serum Concentration (4th injection)	15.8 µg/mL (at 20 minutes)	4 consecutive doses at 8-hour intervals	[4]
Elimination Rate Constant	0.66/h	-	[4]
Plasma Clearance	760 ml/h/kg	-	[4]
Mean Peak Concentration in Normal Milk	0.11 µg/mL (at 2 hours post-injection)	-	[4]
Mean Peak Concentration in Mastitic Milk	0.18 µg/mL (at 4 hours post-injection)	-	[4]
Intramammary (IMM) Administration (200 mg)			
Maximum Milk Concentration	128 ± 57 µg/mL	8 daily infusions	[5]
Elimination Half-life from Milk	2.55 ± 0.40 h	8 daily infusions	[5]
Intramammary (IMM) Administration (275 mg)			
Mean Maximum Milk Concentration	1334.8 ± 1322.7 µg/mL	Twice at 12-hour intervals	[6]

(Healthy Quarters)

Time Above MIC90 (Infected Quarters)	35 ± 8 hours	Staph. aureus infection (MIC90 = 0.25 µg/mL)	[7]
---	--------------	--	-----

Table 2: In Vitro Activity of Cephapirin Against Bovine Mastitis Pathogens

Pathogen	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Citation
Staphylococcus aureus	-	-	0.25	[7]
Streptococcus agalactiae	-	-	-	[2][8]
Streptococcus dysgalactiae	-	Lowest MICs among Streptococci	-	[9]
Streptococcus uberis	-	Higher MICs than S. dysgalactiae	-	[9]

Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and geographic locations. Cephapirin is known to be highly active against *Streptococcus agalactiae* and *Staphylococcus aureus*, including penicillin-resistant strains.[2][8]

Table 3: Efficacy of Cephapirin in Experimental and Clinical Mastitis Models

Study Type	Pathogen	Treatment Protocol	Bacteriological Cure Rate	Clinical Cure Rate	Citation
Experimental Infection (Heifers)	Staphylococcus aureus	300 mg cephalpirin benzathine (dry cow product)	All treated quarters bacteriologically negative at calving and 2 months post-calving	Not specified	[10]
Chronic Infection (Lactating Cows)	Staphylococcus aureus	200 mg cephalpirin sodium BID for 5 days	25.8% (cow cure rate)	Not specified	[11]
Chronic Infection (Lactating Cows)	Staphylococcus aureus	200 mg cephalpirin sodium BID for 5 days	77.6% (quarter cure rate at first post-treatment sampling)	Not specified	[11]
Clinical Mastitis (Lactating Cows)	Streptococcus spp.	200 mg cephalpirin sodium intramammary	Significantly higher than supportive treatment alone	Significantly higher than supportive treatment alone	[12]
Nonsevere Clinical Mastitis	Gram-positive pathogens	300 mg cephalpirin sodium + 20 mg prednisolone (4 infusions, 12h apart)	68%	88%	[13] [14]

Experimental Protocols

Experimental Induction of Bovine Mastitis

This protocol describes a general method for inducing experimental mastitis for the evaluation of antimicrobial agents.

Objective: To create a consistent and reproducible model of bovine mastitis for therapeutic evaluation.

Materials:

- Lactating dairy cows, clinically healthy with low somatic cell counts.
- Lyophilized mastitis pathogens (e.g., *Staphylococcus aureus*, *Streptococcus agalactiae*).[\[10\]](#) [\[15\]](#)
- Sterile growth medium (e.g., Todd-Hewitt broth).
- Sterile phosphate-buffered saline (PBS).
- Sterile syringes and teat cannulas.
- Teat disinfectant.

Procedure:

- **Animal Selection:** Select healthy lactating cows in mid-lactation. Confirm the absence of intramammary infections and low somatic cell counts (<100,000 cells/mL) in all quarters.[\[16\]](#)
- **Inoculum Preparation:**
 - Culture the desired pathogen from a frozen stock in an appropriate broth medium.
 - Wash the bacterial cells by centrifugation and resuspend in sterile PBS to a predetermined concentration (e.g., 1000 colony-forming units (CFU)/mL). The exact inoculum size can vary depending on the pathogen and desired severity of infection.[\[15\]](#)
- **Induction:**

- Aseptically prepare the teats of the selected quarters.
- Gently infuse a small volume (e.g., 1-2 mL) of the bacterial suspension into the teat canal using a sterile syringe and teat cannula.

• Monitoring:

- Monitor the cows for clinical signs of mastitis, including udder swelling, pain, and changes in milk appearance.
- Collect milk samples at regular intervals for bacterial culture and somatic cell count (SCC) analysis to confirm infection.

Cephapirin Treatment Protocol for Lactating Cow Mastitis

This protocol outlines a typical treatment regimen for clinical mastitis in lactating cows using a commercial cephapirin sodium intramammary infusion product.

Objective: To evaluate the efficacy of cephapirin in treating active intramammary infections.

Materials:

- Lactating cows diagnosed with clinical mastitis.
- Commercial cephapirin sodium intramammary infusion syringes (e.g., 200 mg cephapirin per 10 mL syringe).[2][17]
- Warm water and a suitable dairy antiseptic.
- Individual paper towels.
- 70% alcohol swabs.

Procedure:

- **Pre-Treatment Sampling:** Collect duplicate milk samples from the infected quarter(s) for bacteriological culture and SCC analysis.[18]

- Udder Preparation:
 - Completely milk out the infected quarter(s).
 - Thoroughly wash the udder and teats with warm water and a dairy antiseptic, then dry with individual paper towels.[\[2\]](#)
 - Scrub the teat end and orifice with a 70% alcohol swab and allow to air dry.[\[2\]](#)
- Administration:
 - Using a partial or full insertion technique as per the product instructions, infuse the entire contents of one syringe into the infected quarter.[\[2\]](#)
 - Withdraw the syringe and gently massage the quarter to distribute the medication.
- Treatment Regimen: Repeat the infusion once after 12 hours.[\[2\]](#)[\[17\]](#)
- Post-Treatment Monitoring and Sampling:
 - Observe the cows daily for the resolution of clinical signs.
 - Collect follow-up milk samples at specified time points (e.g., 14 and 21 days post-treatment) for bacteriological culture and SCC analysis to determine bacteriological and clinical cure.[\[18\]](#)

Minimum Inhibitory Concentration (MIC) Determination

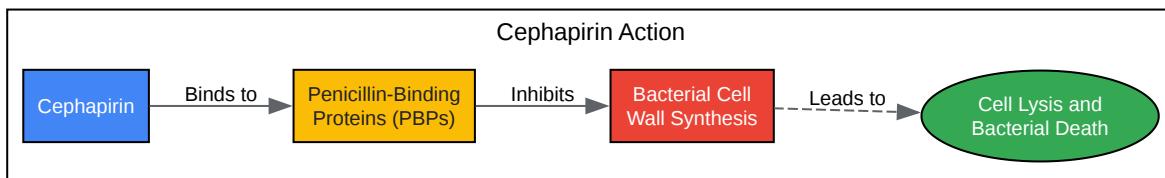
This protocol describes the agar dilution method for determining the MIC of cephapirin against mastitis pathogens.[\[1\]](#)

Objective: To determine the lowest concentration of cephapirin that inhibits the visible growth of a specific bacterium.

Materials:

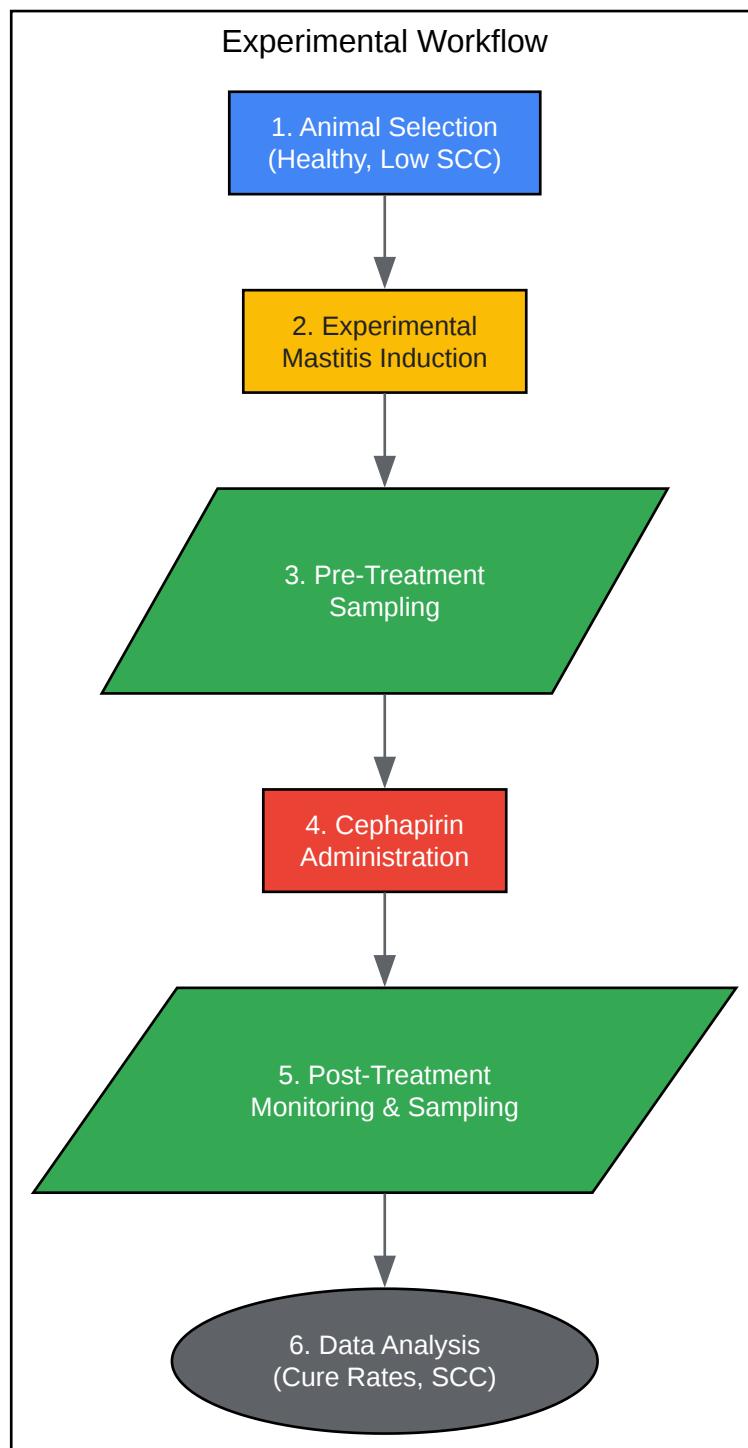
- Cephapirin analytical standard.
- Mueller-Hinton agar.

- Sterile petri dishes.
- Bacterial isolates from mastitis cases.
- 0.5 McFarland turbidity standard.
- Sterile saline or broth.


Procedure:

- Plate Preparation: Prepare serial two-fold dilutions of cephapirin in molten Mueller-Hinton agar to achieve a range of final concentrations. Pour the agar into petri dishes and allow it to solidify.[18]
- Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard.
- Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions. Include a growth control plate (no antibiotic) and a sterility control plate.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of cephapirin that completely inhibits the visible growth of the bacteria.[18]

Visualizations


Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of cephapirin and a typical experimental workflow for its evaluation in a bovine mastitis model.

[Click to download full resolution via product page](#)

Cephapirin's bactericidal mechanism of action.

[Click to download full resolution via product page](#)

Workflow for evaluating cephapirin in an experimental mastitis model.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental details may need to be optimized based on the research objectives and available resources. It is recommended to consult relevant literature and adhere to institutional animal care and use guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Pharmacokinetics of sodium cephapirin in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination kinetics of cephapirin sodium in milk after an 8-day extended therapy program of daily intramammary infusion in healthy lactating Holstein-Friesian cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and *Staphylococcus aureus*-infected cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. serwiss.bib.hs-hannover.de [serwiss.bib.hs-hannover.de]
- 10. Efficacy of a cephapirin dry cow product for treatment of experimentally induced *Staphylococcus aureus* mastitis in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. researchgate.net [researchgate.net]
- 14. Randomized noninferiority field trial evaluating cephapirin sodium for treatment of nonsevere clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental induction of bovine mastitis with human strains of group B streptococci (streptococcus agalactiae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Early inflammatory events of mastitis—a pilot study with the isolated perfused bovine udder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DailyMed - TODAY- cephapirin sodium suspension [dailymed.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cephapirin in Bovine Mastitis Experimental Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13393267#using-cephapirin-in-bovine-mastitis-experimental-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com